Acid-PEG3-C2-Boc

Description

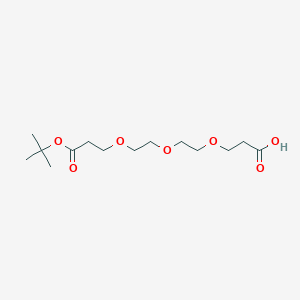

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O7/c1-14(2,3)21-13(17)5-7-19-9-11-20-10-8-18-6-4-12(15)16/h4-11H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWZJPCGUNJFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Acid-PEG3-C2-Boc: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structure and properties of Acid-PEG3-C2-Boc, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document elucidates the distinct chemical moieties of the molecule and their synergistic role in advancing targeted protein degradation.

Molecular Structure and Components

This compound is a hetero-bifunctional linker composed of four key chemical components: a carboxylic acid group, a polyethylene glycol (PEG) linker, an ethyl spacer, and a tert-butyloxycarbonyl (Boc) protecting group. Its systematic chemical name is 3-(2-{2-[3-(tert-butoxy)-3-oxopropoxy]ethoxy}ethoxy)propanoic acid.[1] The spatial arrangement and connectivity of these groups impart the molecule with its characteristic properties, enabling its utility in the synthesis of PROTACs.

The structure consists of:

-

An Acid Group: A terminal propanoic acid group provides a reactive handle for conjugation with a ligand for a target protein.

-

A PEG3 Linker: A chain of three repeating ethylene glycol units confers hydrophilicity to the molecule, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.

-

A C2 Spacer: An ethyl group (part of the propoxy linkage) provides spatial separation between the PEG linker and the Boc-protected group.

-

A Boc Protecting Group: The tert-butyloxycarbonyl group protects a terminal functional group, preventing unwanted side reactions during synthesis and allowing for controlled, sequential conjugation.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the Graphviz DOT language.

Figure 1: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for designing experimental protocols, including reaction conditions and purification methods.

| Property | Value | Reference |

| Chemical Name | 3-(2-{2-[3-(tert-butoxy)-3-oxopropoxy]ethoxy}ethoxy)propanoic acid | [1] |

| Molecular Formula | C14H26O7 | [1] |

| Molecular Weight | 306.35 g/mol | [1] |

| CAS Number | 1807539-06-5 | [1] |

| Appearance | Solid Powder or Colorless to light yellow liquid | [1][2] |

| Purity | ≥98% | [1] |

| SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCC(O)=O | [1] |

| InChIKey | VDWZJPCGUNJFEE-UHFFFAOYSA-N | [1] |

Application in PROTAC Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This molecule is specifically utilized for the synthesis of PROTACs aimed at degrading proteins such as the Epidermal Growth Factor Receptor (EGFR) and inhibiting the mammalian target of rapamycin (mTOR).[1][2][3][4]

The workflow for utilizing this compound in PROTAC synthesis generally follows the logical steps outlined in the diagram below.

Figure 2: Generalized workflow for PROTAC synthesis using this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not publicly available in the search results, a general methodology for its use in PROTAC synthesis can be inferred. The following is a generalized protocol for the conjugation of a target protein ligand (containing a suitable nucleophile, e.g., an amine) to the carboxylic acid moiety of this compound.

Materials:

-

This compound

-

Target protein ligand with a primary or secondary amine

-

Coupling agents (e.g., HATU, HOBt)

-

Amine base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

Reagents for Boc deprotection (e.g., TFA in DCM)

-

E3 ligase ligand with a reactive group for the deprotected end of the linker

Procedure:

-

Activation of Carboxylic Acid: Dissolve this compound in an anhydrous aprotic solvent. Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

First Conjugation: To the activated linker solution, add the target protein ligand. Allow the reaction to proceed at room temperature until completion, monitored by an appropriate technique (e.g., LC-MS).

-

Purification: Purify the resulting conjugate using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).

-

Boc Deprotection: Dissolve the purified conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature until the Boc group is completely removed, as monitored by LC-MS.

-

Second Conjugation: The deprotected amine is then available for conjugation to the E3 ligase ligand, which would typically be activated for reaction with an amine.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC.

Note: This is a generalized protocol and specific reaction conditions, including stoichiometry, temperature, and reaction times, must be optimized for each specific ligand and linker combination.

Conclusion

This compound is a well-defined and versatile chemical tool for the construction of PROTACs. Its distinct structural components provide the necessary functionality and physicochemical properties to bridge a target protein ligand and an E3 ligase ligand, ultimately facilitating targeted protein degradation. A thorough understanding of its structure and reactivity is paramount for its effective application in the design and synthesis of novel therapeutics in the rapidly evolving field of targeted protein degradation.

References

An In-Depth Technical Guide to the Physicochemical Properties and Applications of Acid-PEG3-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Acid-PEG3-C2-Boc, a bifunctional molecule increasingly utilized in advanced drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This document details the chemical identity, physicochemical characteristics, and relevant experimental protocols for the characterization of this compound. Furthermore, it elucidates its critical role in the design of PROTACs for targeted protein degradation, with a focus on its application in the degradation of the Epidermal Growth Factor Receptor (EGFR) and the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.

Chemical Identity and Physicochemical Properties

It is crucial to distinguish between two closely related and similarly named compounds often used in bioconjugation and PROTAC synthesis. This guide will address both to ensure clarity for researchers.

Compound 1: this compound (tert-butyl ester form)

This compound features a terminal carboxylic acid and a tert-butyl protected carboxylic acid, making it a valuable building block for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 1807539-06-5 | [1] |

| Molecular Formula | C14H26O7 | [1] |

| Molecular Weight | 306.35 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥98% (typically determined by HPLC) | |

| Solubility | Soluble in DMSO (≥ 175 mg/mL) | [1] |

| pKa (Predicted) | 4.28 ± 0.10 | |

| Boiling Point (Predicted) | 423.2 ± 35.0 °C | |

| Density (Predicted) | 1.106 g/cm³ | [1] |

| Storage Conditions | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Compound 2: (Boc-amino)-PEG3-C2-carboxylic acid (Boc-protected amine form)

This derivative contains a terminal carboxylic acid and a Boc-protected amine, offering a different reactive handle for conjugation strategies.

| Property | Value | Reference |

| CAS Number | 1347750-75-7 | [2] |

| Molecular Formula | C14H27NO7 | [2] |

| Molecular Weight | 321.37 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | ≥98% (typically determined by HPLC) | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C for 3 years | [2] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount for the successful application of this compound in drug development. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state, solubility, and biological interactions of a molecule.

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[3][4][5][6][7]

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Nitrogen gas

Procedure:

-

Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. To ensure complete dissolution, a small amount of a co-solvent like methanol may be used, although its effect on the pKa should be considered.

-

Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M).[3]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[3]

-

Titration:

-

Initially, acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[7]

-

Begin the titration by adding small, precise volumes of the standardized 0.1 M NaOH solution.

-

Record the pH after each addition, allowing the reading to stabilize (drift < 0.01 pH units per minute).[3]

-

Continue the titration until the pH reaches approximately 12.0-12.5.[7]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve.

-

The pKa is the pH at which half of the volume of the equivalence point has been added.

-

Perform the titration in triplicate to ensure reproducibility.[3]

-

Determination of Lipophilicity (LogP) by Shake-Flask Method

Lipophilicity, expressed as the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient (LogP).[2][8][9][10] It involves measuring the concentration of the analyte in both octanol and water phases after they have reached equilibrium.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and PBS (pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[10]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Partitioning:

-

Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS. The final concentration of the analyte should be within the linear range of the analytical method.

-

Securely cap the vial and shake it for a predetermined period (e.g., 1-24 hours) to allow for the partitioning equilibrium to be reached.

-

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.

-

Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of this compound using a validated analytical method.

-

Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

Replicates: Perform the experiment at least in triplicate.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of the linker is critical for the synthesis of well-defined and reproducible PROTACs.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For PEGylated compounds that may lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed.[][12][13]

General HPLC-ELSD/CAD Method:

-

Column: A reversed-phase C18 or C8 column is typically suitable.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound and any impurities.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detector: ELSD or CAD.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Run the gradient program to separate the components.

-

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Stability Testing of the Boc-Protected Group

The stability of the tert-butyloxycarbonyl (Boc) protecting group is crucial during synthesis and storage.

Principle: Accelerated stability studies are performed to predict the long-term stability of a compound by subjecting it to elevated stress conditions (e.g., temperature, pH).

Procedure:

-

Prepare solutions of this compound in various relevant solvents and buffer systems (e.g., acidic, neutral, and basic pH).

-

Store the solutions at different temperatures (e.g., room temperature, 40°C, 60°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Analyze the aliquots by HPLC to quantify the amount of the parent compound remaining and to detect the formation of any degradation products, such as the deprotected carboxylic acid.

-

The rate of degradation can be determined, and the shelf-life under normal storage conditions can be extrapolated. The Boc group is known to be labile under acidic conditions.[14][15]

Application in PROTAC Design and Synthesis

This compound is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1]

Role of the PEG Linker in PROTACs

The linker moiety in a PROTAC is not merely a spacer but plays a pivotal role in the efficacy of the molecule. Polyethylene glycol (PEG) linkers, such as in this compound, offer several advantages:

-

Solubility: The hydrophilic nature of the PEG chain can enhance the overall aqueous solubility of the often large and hydrophobic PROTAC molecule.[16]

-

Cell Permeability: While seemingly counterintuitive, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell membrane permeability.

-

Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

PROTAC-Mediated Degradation of EGFR and mTOR Signaling

This compound has been utilized in the synthesis of PROTACs targeting the degradation of EGFR and the inhibition of mTOR.[1]

EGFR Degradation Pathway: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers. EGFR-targeting PROTACs work by recruiting an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)) to EGFR. This proximity leads to the ubiquitination of EGFR, marking it for degradation by the proteasome. This degradation-based approach can overcome resistance mechanisms associated with traditional EGFR inhibitors.

Caption: PROTAC-mediated degradation of EGFR.

mTOR Signaling Pathway Inhibition: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. By degrading an upstream activator like EGFR or a component of the pathway itself, PROTACs can effectively inhibit mTOR signaling.

Caption: Inhibition of the mTOR signaling pathway via PROTAC-mediated EGFR degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of an EGFR-targeting PROTAC using this compound (tert-butyl ester form) and a VHL ligand is outlined below. This is a representative workflow that can be adapted for different target ligands and E3 ligase ligands.

Caption: General workflow for the synthesis of an EGFR-targeting PROTAC.

Detailed Steps:

-

Preparation of VHL Ligand: Synthesize or procure a VHL ligand with a free amine group suitable for coupling.[17][18]

-

Coupling of Linker to VHL Ligand:

-

Dissolve this compound and the amine-functionalized VHL ligand in an anhydrous aprotic solvent like DMF or DCM.

-

Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Purify the resulting VHL-linker conjugate by column chromatography.

-

-

Deprotection of the tert-butyl Ester:

-

Coupling of EGFR Inhibitor:

-

Couple the deprotected VHL-linker with an amine-functionalized EGFR inhibitor (e.g., a derivative of gefitinib or osimertinib) using the same amide coupling conditions as in step 2.

-

-

Final Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using NMR spectroscopy and high-resolution mass spectrometry.[19][][21][22]

Cellular Assays for PROTAC Evaluation

Western Blotting for Protein Degradation: This is the most common method to assess the degradation of the target protein.

Procedure:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCC827 for mutant EGFR) and treat with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).[23][24][25]

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Probe the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR).

-

Also, probe for downstream signaling proteins (e.g., phospho-Akt, phospho-S6K) to assess pathway inhibition.[26][27][28][29]

-

Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. A decrease in the band intensity of the target protein with increasing PROTAC concentration indicates successful degradation.

Conclusion

This compound is a versatile and valuable tool in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure and the favorable properties imparted by the PEG linker make it an excellent choice for the rational design and synthesis of PROTACs. A thorough understanding and characterization of its physicochemical properties, as detailed in this guide, are essential for its effective implementation in the development of novel therapeutics for cancer and other diseases.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. ibms.sinica.edu.tw [ibms.sinica.edu.tw]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 17. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 18. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 21. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Synthesis and Purification of Acid-PEG3-C2-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Acid-PEG3-C2-Boc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines a plausible multi-step synthetic route and detailed purification protocols, supported by quantitative data and visual workflows, to aid researchers in the successful production of this key molecule.

Introduction

This compound, chemically known as 3-(2-(2-(3-((tert-butoxycarbonyl)amino)propoxy)ethoxy)ethoxy)propanoic acid, is a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected amine, a flexible triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This unique combination of functionalities allows for the sequential and controlled conjugation to two different molecular entities, making it an ideal linker for constructing complex bioconjugates. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate, a critical aspect in drug development.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process involving the protection of a bifunctional amine, followed by a Williamson ether synthesis to introduce the PEG spacer, and subsequent functionalization to yield the terminal carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (3-hydroxypropyl)carbamate (Boc-NH-(CH₂)₃-OH)

Materials:

-

3-Amino-1-propanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-amino-1-propanol in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine, 1.1 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 3-(2-(2-(3-((tert-butoxycarbonyl)amino)propoxy)ethoxy)ethoxy)propanoate

Materials:

-

tert-butyl (3-hydroxypropyl)carbamate (from Step 1)

-

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate[1]

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of tert-butyl (3-hydroxypropyl)carbamate (1.0 equivalent) in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Slowly add a solution of tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (1.1 equivalents) in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to 0 °C and cautiously quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of 3-(2-(2-(3-((tert-butoxycarbonyl)amino)propoxy)ethoxy)ethoxy)propanoic acid (this compound)

Materials:

-

tert-butyl 3-(2-(2-(3-((tert-butoxycarbonyl)amino)propoxy)ethoxy)ethoxy)propanoate (from Step 2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

or Hydrochloric acid (HCl) in 1,4-dioxane

Procedure (using TFA):

-

Dissolve the tert-butyl ester from Step 2 in dichloromethane.

-

Add trifluoroacetic acid (typically a 1:1 v/v mixture with DCM) to the solution at room temperature.

-

Stir the reaction for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product can be purified by column chromatography or preparative HPLC.

Purification and Characterization

The purification of this compound and its intermediates is critical to obtain a high-purity product. Due to the polar nature of these PEGylated compounds, specific chromatographic techniques are recommended.

Purification Workflow

Caption: General purification workflow for this compound.

Column Chromatography Protocol

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient elution is often effective. A common solvent system starts with a less polar mixture (e.g., ethyl acetate/hexanes) and gradually increases in polarity by adding methanol (e.g., transitioning from ethyl acetate to a mixture of dichloromethane/methanol). For highly polar compounds, a chloroform-methanol system, sometimes with a small percentage of acetic acid for carboxylic acids, can be employed.

-

Fraction Analysis: Fractions are typically analyzed by TLC to identify those containing the pure product.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Parameter | Typical Value/Method |

| Molecular Formula | C₁₄H₂₇NO₇ |

| Molecular Weight | 321.37 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Purity (HPLC) | ≥95% |

| ¹H NMR | Conforms to structure |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponds to the calculated mass |

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the synthesis and properties of this compound and its key intermediates.

Table 1: Reagent Quantities for a Representative Synthesis

| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent |

| 1 | 3-Amino-1-propanol (1.0 eq) | (Boc)₂O (1.05 eq) | Et₃N (1.1 eq) | DCM |

| 2 | Boc-NH-(CH₂)₃-OH (1.0 eq) | NaH (1.2 eq) | tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (1.1 eq) | THF |

| 3 | tert-butyl ester intermediate (1.0 eq) | TFA (10-20 eq) | DCM |

Table 2: Typical Yields and Purity

| Compound | Step | Typical Yield | Purity (Post-Purification) |

| tert-butyl (3-hydroxypropyl)carbamate | 1 | 80-95% | >98% |

| tert-butyl 3-(2-(2-(3-(Boc-amino)propoxy)ethoxy)ethoxy)propanoate | 2 | 60-80% | >97% |

| This compound | 3 | 85-98% | >95% |

Conclusion

The successful synthesis and purification of this compound are achievable through a well-defined, multi-step synthetic route. Careful control of reaction conditions, particularly in the Williamson ether synthesis and deprotection steps, is crucial for maximizing yield and purity. The purification of these polar, PEGylated molecules requires optimized chromatographic conditions. This guide provides a foundational protocol and key data to enable researchers to produce high-quality this compound for their drug discovery and development endeavors.

References

An In-depth Technical Guide on the Core Mechanism of Action of Acid-PEG3-C2-Boc in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of target proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to its efficacy. This technical guide focuses on the role and mechanism of action of a specific, commercially available linker, Acid-PEG3-C2-Boc . While specific peer-reviewed data for PROTACs incorporating this exact linker is limited in the public domain, this guide will elucidate its core functions based on the well-established principles of polyethylene glycol (PEG) and alkyl-based linkers in PROTAC design. We will explore its structural contributions to ternary complex formation, present representative quantitative data from PROTACs with similar linkers targeting Epidermal Growth Factor Receptor (EGFR) and the mammalian target of rapamycin (mTOR), provide detailed experimental protocols for key validation assays, and visualize relevant biological and experimental workflows.

The Role of the Linker in PROTAC Mechanism of Action

A PROTAC's mechanism of action is a catalytic process that hijacks the cell's ubiquitin-proteasome system (UPS) to selectively degrade a protein of interest (POI).[1] This process is initiated by the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker is not merely a spacer but a critical determinant of the stability and conformation of this ternary complex, which in turn dictates the efficiency of polyubiquitination and subsequent degradation of the target protein.[2]

The This compound linker is a heterobifunctional chemical entity with distinct components that contribute to the overall properties of the PROTAC molecule:

-

PEG3 (Polyethylene Glycol, 3 units): The PEG component is known to enhance the hydrophilicity and aqueous solubility of PROTAC molecules, which are often large and hydrophobic.[2][] This improved solubility can enhance cell permeability and bioavailability. The flexibility of the PEG chain allows for conformational sampling, which can be crucial for achieving a productive ternary complex geometry.[4] The length of the PEG linker is a critical parameter; linkers that are too short may lead to steric hindrance, while excessively long linkers can result in unproductive binding and reduced efficacy.[5]

-

C2 (Ethyl Chain): The two-carbon alkyl chain adds to the overall length of the linker and provides a degree of hydrophobicity. The interplay between the hydrophilic PEG and hydrophobic alkyl components can influence the physicochemical properties of the PROTAC.

-

Acid (-COOH): The terminal carboxylic acid group is a key functional handle for conjugation. It can be activated to form an amide bond with an amine group present on either the target protein ligand or the E3 ligase ligand, facilitating the synthesis of the final PROTAC molecule.

-

Boc (tert-Butyloxycarbonyl): The Boc group is a common protecting group for amines. In the context of a linker named "this compound", it is likely protecting a terminal amine on a precursor molecule that is used to synthesize the final acid-terminated linker. For the purpose of this guide, we focus on the deprotected, functional linker.

The combination of these elements in the this compound linker provides a balance of flexibility, hydrophilicity, and chemical functionality that is desirable in PROTAC design.

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC is a cyclical process, as depicted in the following diagram.

References

Solubility Profile of Acid-PEG3-C2-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid-PEG3-C2-Boc, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows.

Core Concepts: Structural Basis of Solubility

The solubility of this compound is dictated by its distinct chemical moieties:

-

tert-Butyloxycarbonyl (Boc) Group: This lipophilic protecting group enhances solubility in non-polar organic solvents.

-

Polyethylene Glycol (PEG) Linker (PEG3): The hydrophilic ethylene glycol repeats contribute significantly to solubility in polar organic solvents and aqueous media.

-

Carboxylic Acid Terminus: The terminal carboxylic acid group can ionize, further influencing solubility in aqueous solutions, particularly at different pH values.

The interplay of these structural features results in a molecule with a broad range of solvent compatibility.

Quantitative and Qualitative Solubility Data

Data on the solubility of this compound has been compiled from various sources to provide a comprehensive overview for researchers.

| Solvent | Classification | Solubility | Concentration (if available) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 175 mg/mL[1] | 571.24 mM[1] |

| Water | Aqueous | Soluble[2][][][5] | Not specified |

| Dichloromethane (DCM) | Chlorinated | Soluble[2][][][5] | Not specified |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[2][][][5] | Not specified |

Note: The designation "Soluble" indicates that the compound dissolves in the specified solvent, but the exact quantitative value has not been reported in the available literature. For precise applications, it is recommended to determine the solubility experimentally under the specific conditions of your assay.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following protocols for kinetic and thermodynamic solubility assays are provided.

Kinetic Solubility Assay

This method is a high-throughput approach to assess the solubility of a compound from a DMSO stock solution, mimicking conditions often used in initial screening assays.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Analyze the samples for the presence of precipitate. This can be done visually or, more quantitatively, using nephelometry (light scattering) or turbidimetry.

-

Quantification (Optional): For a more precise measurement, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined using an analytical technique such as HPLC-UV or LC-MS.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its intrinsic solubility.

Methodology:

-

Compound Addition: Add an excess amount of solid this compound to a known volume of the desired solvent in a vial.

-

Equilibration: Tightly seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. For a more complete separation, centrifuge or filter the solution to remove all solid particles.

-

Concentration Analysis: Accurately measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS, or NMR with an internal standard).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining kinetic and thermodynamic solubility.

References

The Acid-PEG3-C2-Boc Linker: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Acid-PEG3-C2-Boc linker, a versatile building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide will cover the linker's role in the context of Epidermal Growth Factor Receptor (EGFR) and Mammalian Target of Rapamycin (mTOR) degradation, two key targets in oncology.

Introduction to the this compound Linker

The this compound linker is a popular choice in PROTAC design due to its favorable physicochemical properties. Its structure consists of a carboxylic acid group for conjugation to a target protein ligand, a three-unit polyethylene glycol (PEG3) chain to enhance solubility and provide optimal spacing, a two-carbon (C2) alkyl spacer, and a Boc-protected amine for attachment to an E3 ligase ligand. While specific data for PROTACs utilizing the exact this compound linker is often found within proprietary patent literature[1], this guide will use closely related and publicly documented examples to illustrate its application.

The general role of such PEG-based linkers is to connect the two binding moieties of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase[2].

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The linker plays a critical role in this process by ensuring the correct spatial orientation of the target protein and the E3 ligase to facilitate efficient ubiquitin transfer.

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.

Application in EGFR Degradation

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target. PROTACs offer a promising strategy to overcome resistance to traditional EGFR inhibitors by inducing the degradation of the EGFR protein.

Signaling Pathway

EGFR activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell growth and survival. Degradation of EGFR by PROTACs effectively shuts down these pro-survival signals.

Quantitative Data for EGFR Degraders

The following table summarizes representative data for EGFR PROTACs with PEG-based linkers. Note that the specific values are highly dependent on the cell line, treatment time, and the exact structures of the target ligand and E3 ligase ligand.

| PROTAC Example | Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 12 | EGFRDel19 | VHL | PEG-based | HCC827 | 1.94 | 85.1 | [3] |

| Compound 14 | EGFRDel19 | VHL | PEG-based | HCC827 | 0.26 | 91.2 | [3] |

| Compound 13 | EGFRdel19 | VHL | Dacomitinib-based | HCC-827 | 3.57 | 91 | [4] |

| MS39 | EGFR mutant | VHL | Alkyl | H3255 | 3.3 | >95 | [5] |

Application in mTOR Degradation

The Mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. It is a key component of the PI3K/AKT signaling pathway and is frequently dysregulated in cancer.

Signaling Pathway

mTOR exists in two complexes, mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis and cell growth. PROTAC-mediated degradation of mTOR can effectively inhibit these processes.

Quantitative Data for mTOR Degraders

The following table presents data for representative mTOR PROTACs.

| PROTAC Example | Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (µM) | Reference |

| PD-M6 | mTOR | Cereblon | PEG-based | HeLa | 4.8 | [6] |

Experimental Protocols

General Synthesis of a PROTAC Using this compound Linker

This protocol describes a general workflow for the synthesis of a PROTAC.

Materials:

-

Amine-functionalized target protein ligand

-

This compound linker

-

Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Trifluoroacetic acid (TFA) for Boc deprotection

-

HPLC for purification

Procedure:

-

Boc Deprotection of the Linker:

-

Dissolve the this compound linker in a suitable solvent (e.g., DCM).

-

Add TFA and stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to yield the deprotected linker (Acid-PEG3-C2-NH2).

-

-

Coupling of Deprotected Linker to E3 Ligase Ligand:

-

Dissolve the deprotected linker and the amine-functionalized E3 ligase ligand in DMF.

-

Add HATU, HOBt, and DIPEA.

-

Stir the reaction mixture at room temperature overnight.

-

Purify the resulting E3 ligand-linker conjugate by HPLC.

-

-

Coupling of Conjugate to Target Protein Ligand:

-

Dissolve the purified E3 ligand-linker conjugate and the amine-functionalized target protein ligand in DMF.

-

Add HATU, HOBt, and DIPEA.

-

Stir the reaction mixture at room temperature overnight.

-

-

Purification and Characterization:

-

Purify the final PROTAC molecule by preparative HPLC.

-

Confirm the structure and purity of the final compound by NMR and mass spectrometry.

-

Western Blotting for Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cancer cell line expressing the target protein (e.g., HCC827 for EGFR)

-

Cell culture medium and supplements

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

-

Plot the data to determine DC50 and Dmax values.

-

Cell Viability Assay

This protocol describes how to measure the effect of a PROTAC on cell viability, often using an MTT or MTS assay.

Materials:

-

Cancer cell line

-

96-well plates

-

PROTAC compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).

-

-

Addition of Viability Reagent:

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

-

Conclusion

The this compound linker is a valuable tool in the development of PROTACs for targeted protein degradation. Its properties allow for the synthesis of effective degraders for challenging targets like EGFR and mTOR. The experimental protocols and data presented in this guide provide a framework for the design and evaluation of novel PROTACs, contributing to the advancement of this promising therapeutic modality. Further optimization of linker length and composition is a key aspect of developing PROTACs with improved potency and drug-like properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Core Principles of PEG Linkers in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to a therapeutic molecule, a process known as PEGylation, is a cornerstone of modern drug development. This technique has successfully transformed numerous proteins, peptides, and small molecules into viable therapeutics by profoundly improving their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of PEG linker technology, from fundamental chemistry to clinical implications, offering a technical resource for professionals in the field.

The Strategic Advantages of PEGylation

PEGylation imparts several critical benefits to a therapeutic agent by altering its physicochemical properties.[1][2][3] The hydrophilic and flexible PEG polymer effectively creates a protective hydro-dynamic shell around the drug molecule.[4]

Key advantages include:

-

Prolonged Circulatory Half-Life: By increasing the molecule's hydrodynamic size, PEGylation reduces its rate of renal clearance, allowing for less frequent dosing.[1][3][5]

-

Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the drug's surface, shielding it from the host's immune system and reducing the risk of an adverse immune response.[1][4][5]

-

Enhanced Solubility and Stability: PEGylation can increase the water solubility of hydrophobic drugs and protect therapeutic proteins from proteolytic degradation.[1][2][5]

-

Improved Pharmacokinetics: The altered distribution profile can lead to better drug accumulation at target sites.[5][6]

These benefits have been realized in numerous FDA-approved drugs, such as Pegasys (peginterferon alfa-2a) for hepatitis C and Neulasta (pegfilgrastim) for neutropenia.[7]

Quantitative Impact on Pharmacokinetics

The effects of PEGylation are quantifiable and often dramatic. The molecular weight and structure (linear vs. branched) of the PEG linker are critical parameters that can be tuned to optimize a drug's in vivo performance.[8][9]

| Drug | Modification | Parameter | Unmodified Value | PEGylated Value | Fold Change | Reference |

| Asparaginase | PEG Conjugation | Terminal Half-life | 20 hours | 357 hours | ~18x | [9] |

| Interferon α-2a | 40 kDa PEG | Terminal Half-life | ~5.1 hours | ~77 hours | ~15x | N/A |

| Methotrexate (MTX) | 5 kDa PEG | Elimination Half-life | 24.3 min | 88.4 min | ~3.6x | [10] |

| Methotrexate (MTX) | 5 kDa PEG | Area Under Curve (AUC) | 2.64 mg·min/mL | 12.33 mg·min/mL | ~4.7x | [10] |

| Generic PEG Polymer | 6 kDa -> 50 kDa | Circulating Half-life | 18 min | 16.5 hours | ~55x | [9][] |

Table 1: Comparative pharmacokinetic data of native vs. PEGylated therapeutics. Data is compiled from various sources to illustrate the significant impact of PEGylation.

The Chemistry of PEGylation

The covalent attachment of PEG to a drug molecule is achieved through a reactive derivative of the PEG polymer. The choice of conjugation chemistry depends on the available functional groups on the therapeutic agent.[1]

Generations of PEGylation Chemistry

-

First-Generation: This approach involves the relatively non-specific conjugation of linear PEG molecules to available functional groups, often resulting in a heterogeneous mixture of positional isomers.[2][12] Common targets are the primary amines on lysine residues.[2][4]

-

Second-Generation: This more advanced approach uses site-specific conjugation methods to produce a more homogeneous product with preserved biological activity.[2][13] This can involve targeting N-terminal amino groups, cysteine residues, or using enzymatic methods.[13][14]

Common Reactive Groups

The most prevalent PEGylation strategies target nucleophilic groups on proteins:

-

Amine-Reactive PEGs (targeting Lysine, N-terminus): N-hydroxysuccinimidyl (NHS) esters are widely used to form stable amide bonds with primary amines.[15]

-

Thiol-Reactive PEGs (targeting Cysteine): Maleimide-functionalized PEGs react specifically with free sulfhydryl groups to form stable thioether bonds.[1]

-

Carbonyl-Reactive PEGs (targeting Aldehydes/Ketones): Hydrazide or aminooxy-activated PEGs can react with aldehydes generated by oxidizing carbohydrate moieties on glycoproteins.[2]

A general workflow for developing a PEGylated therapeutic involves several key stages, from candidate selection through to preclinical analysis.

References

- 1. PEGylation - Wikipedia [en.wikipedia.org]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. betalifesci.com [betalifesci.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]

- 6. adcreview.com [adcreview.com]

- 7. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Pharmacokinetics and Biodistribution of Pegylated Methotrexate after IV Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creativepegworks.com [creativepegworks.com]

- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PEGylation - Bio-Synthesis, Inc. [biosyn.com]

- 15. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - UZ [thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Conjugation of Acid-PEG3-C2-Boc to a Ligand

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the conjugation of Acid-PEG3-C2-Boc, a heterobifunctional linker, to a primary amine-containing ligand. This linker is particularly useful in bioconjugation, medicinal chemistry, and drug delivery.[1][2] It features a carboxylic acid group for conjugation to a ligand and a Boc-protected amine, which, after deprotection, can be used for further modification, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs).[3] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5]

The overall process involves two key stages:

-

Activation of the carboxylic acid on the PEG linker using EDC/NHS chemistry and subsequent conjugation to the amine-containing ligand.

-

Deprotection of the Boc group to reveal a terminal amine for further functionalization.

Alternatively, the Boc group can be removed first, followed by conjugation of the now free amine to a second molecule of interest. This protocol will focus on the initial conjugation of the carboxylic acid to a ligand.

Experimental Protocols

Materials:

-

This compound

-

Ligand with a primary amine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[6][7]

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[6][7]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffers:

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Boc Deprotection Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v)[9]

-

Anhydrous DCM

-

Solvents for purification (e.g., acetonitrile, water with 0.1% TFA for HPLC)

-

Solid-phase extraction (SPE) cartridges or preparative HPLC system

-

Analytical HPLC system

-

Mass spectrometer

Protocol 1: Conjugation of this compound to an Amine-Containing Ligand

This protocol details the steps for activating the carboxylic acid of the PEG linker and conjugating it to a ligand with a primary amine.

1. Reagent Preparation:

- Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

- Prepare fresh stock solutions of EDC (e.g., 100 mM in Activation Buffer) and NHS/sulfo-NHS (e.g., 100 mM in Activation Buffer).

- Dissolve the amine-containing ligand in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

2. Activation of this compound:

- In a reaction vessel, add the desired molar equivalent of this compound from the stock solution.

- Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS/sulfo-NHS.

- Adjust the final volume with Activation Buffer.

- Incubate for 15-30 minutes at room temperature to form the NHS ester. The activation reaction is most efficient at pH 4.5-7.2.[6][10]

3. Conjugation to the Ligand:

- Add the activated this compound solution to the ligand solution. A 5-20 fold molar excess of the activated linker over the ligand is recommended, but this should be optimized for each specific ligand.

- Ensure the pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling to the primary amine.[6][8]

- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching the Reaction:

- Add a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[6]

- Incubate for 15 minutes at room temperature.

5. Purification of the Conjugate:

- The purification strategy will depend on the properties of the ligand-conjugate.

- Size Exclusion Chromatography (SEC): Effective for removing unreacted PEG linker and other small molecules if the ligand is a large biomolecule like a protein.[][12]

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method for purifying peptide and small molecule conjugates.[] A gradient of acetonitrile in water with 0.1% TFA is typically used.

- Ion-Exchange Chromatography (IEX): Can be used to separate the conjugate from the unconjugated ligand based on changes in the overall charge.[][12]

6. Characterization:

- Confirm the identity and purity of the conjugate using analytical RP-HPLC and mass spectrometry (e.g., LC-MS).[13][14][15][16]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

1. Preparation:

- Lyophilize or evaporate the solvent from the purified Boc-protected conjugate.

- Ensure the conjugate is completely dry, as water can interfere with the deprotection reaction.

2. Deprotection Reaction:

- Dissolve the dried conjugate in anhydrous DCM.

- Add an equal volume of a TFA solution in DCM (e.g., 20-50% TFA v/v).[9] The concentration of TFA and reaction time may need to be optimized to avoid degradation of the ligand or linker.

- Incubate for 30-60 minutes at room temperature.[9] Monitor the reaction progress by TLC or LC-MS if possible.

3. Removal of TFA:

- Evaporate the DCM and TFA under a stream of nitrogen or using a rotary evaporator.

- To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[9]

4. Final Product:

- The resulting deprotected conjugate (as a TFA salt) can be used directly in subsequent reactions or further purified if necessary. For neutralization, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[9]

Data Presentation

Table 1: Representative Reaction Conditions and Yields

| Parameter | Value | Reference |

| Linker to Ligand Molar Ratio | 5:1 to 20:1 | General practice |

| EDC/NHS Molar Excess | 1.5 equivalents | [6] |

| Activation Time | 15-30 minutes | [6] |

| Conjugation Time | 2 hours to overnight | [6] |

| Typical Yield | 40-70% | Application dependent |

| Purity (post-HPLC) | >95% | [15] |

Table 2: Characterization Data

| Technique | Purpose | Expected Outcome |

| Analytical RP-HPLC | Purity assessment | A single major peak corresponding to the conjugate with a different retention time from the starting materials. |

| LC-MS | Identity confirmation | The observed mass should match the calculated mass of the desired conjugate.[13][14][16][17] |

| NMR | Structural confirmation | Can be used to confirm the structure of the conjugate, particularly for small molecule ligands.[15] |

Visualizations

Caption: Experimental workflow for ligand conjugation.

Caption: PROTAC signaling pathway.

Caption: Boc deprotection workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. polysciences.com [polysciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PEGylation of protein A chromatography media ligands to exclude contaminants during monoclonal antibody purification [morressier.com]

- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. encapsula.com [encapsula.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ingenieria-analitica.com [ingenieria-analitica.com]

- 17. [PDF] Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry | Semantic Scholar [semanticscholar.org]

Step-by-Step Guide for Acid-PEG3-C2-Boc Deprotection

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Acid-PEG3-C2-Boc, a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[1] The Boc group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[2][3][4] This guide will cover the mechanism, experimental protocol, reaction monitoring, and troubleshooting for the successful deprotection of this compound.

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine is achieved through acidolysis.[5] The reaction is typically carried out using a strong acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM).[3][5] The mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl group as a stable tert-butyl cation, which then forms isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as a salt of the acid used for deprotection.[3][4]

Experimental Protocol

This protocol outlines a general procedure for the deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

LC-MS equipment

Procedure:

-

Preparation:

-

Deprotection Reaction:

-

Slowly add trifluoroacetic acid (TFA) to the cooled solution to a final concentration of 20-50% (v/v).[5] For substrates sensitive to acid, a lower concentration of TFA may be used, or alternatively, 4M HCl in 1,4-dioxane can be considered.[5][6]

-

If the substrate contains other acid-sensitive groups or to prevent side reactions, scavengers such as triisopropylsilane (TIS) can be added (2.5-5% v/v).[5]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

On a TLC plate, the deprotected amine product will be more polar and thus have a lower Rf value compared to the Boc-protected starting material.[5]

-

LC-MS can provide a more accurate assessment of the reaction's completion by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[5]

-

The reaction is typically complete within 1-2 hours.[5]

-

-

Work-up and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]

-

To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[5]

-

The resulting product will be the TFA salt of the deprotected amine, which can often be used directly in the next synthetic step.[5]

-

-

Neutralization (Optional):

-

If the free amine is required, dissolve the residue in a suitable organic solvent.

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[5]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[5]

-

Data Presentation

The following table summarizes typical reaction conditions for Boc deprotection. The optimal conditions may vary depending on the specific substrate and scale of the reaction.

| Parameter | Condition | Notes |

| Reagent | Trifluoroacetic acid (TFA) | A common and effective reagent for Boc deprotection.[3][5] |

| 4M HCl in 1,4-dioxane | An alternative acidic condition that can be effective.[5][6] | |

| Solvent | Dichloromethane (DCM) | A common solvent that provides good solubility for the PEG-linker and the acid.[5] |

| Concentration of Acid | 20-50% (v/v) TFA in DCM | Higher concentrations can lead to faster reactions but may also cause side product formation.[5] |

| Temperature | 0°C to Room Temperature | Starting the reaction at a lower temperature can help control the reaction rate.[5] |

| Reaction Time | 1 - 2 hours | The reaction should be monitored to determine the exact time for completion.[5] |

| Monitoring | TLC, LC-MS | Essential for tracking the disappearance of starting material and the appearance of the product.[5] |

Troubleshooting

-

Incomplete Deprotection: If the reaction is not going to completion, consider increasing the concentration of the acid or extending the reaction time.[5] Insufficient acid strength or concentration is a common reason for incomplete reactions.[5] Steric hindrance from the PEG chain can also slow down the reaction.[5]

-

Side Product Formation: The presence of other acid-labile protecting groups in the molecule can lead to their cleavage under the deprotection conditions.[7] The use of scavengers like TIS can help to mitigate some side reactions.[5]

-

Product Isolation: The deprotected amine, often as a TFA salt, can sometimes be an oil, which can be challenging to handle.[6] Precipitation by adding a non-polar solvent like diethyl ether might be a useful isolation technique.[5]

Visualizing the Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

Caption: A flowchart illustrating the key steps in the deprotection of this compound.

References

Application Notes and Protocols for Acid-PEG3-C2-Boc in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG3-C2-Boc is a heterobifunctional linker molecule widely employed in bioconjugation and solid-phase peptide synthesis (SPPS). Its structure incorporates a carboxylic acid group for attachment to a solid support or an amino group of a peptide, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent elongation of a peptide chain.[][2] This versatile linker is particularly valuable in the synthesis of modified peptides, PEGylated peptides, and Proteolysis Targeting Chimeras (PROTACs).[3][4] The PEG spacer can improve the pharmacokinetic properties of the final conjugate, increasing its stability and reducing immunogenicity.[5]

This document provides detailed application notes and protocols for the effective use of this compound in SPPS.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid, 12-[(tert-Butoxycarbonyl)amino]-4,7,10-trioxadodecanoic acid, 12-(Boc-amino)-4,7,10-trioxadodecanoic acid |

| CAS Number | 1347750-75-7 |

| Molecular Formula | C₁₄H₂₇NO₇ |

| Molecular Weight | 321.37 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | ≥98% (HPLC) |

| Storage Conditions | Store at ≤ -10 °C |

Applications in Solid-Phase Peptide Synthesis

This compound serves as a flexible and hydrophilic spacer arm in SPPS. Its primary applications include:

-

Introduction of a PEG Spacer: The PEG3 moiety can be incorporated at the N-terminus, C-terminus, or as a side-chain modification of a peptide to improve its solubility, stability, and pharmacokinetic profile.

-

Synthesis of PROTACs: This linker is commonly used to connect the two distinct ligands in a PROTAC molecule—one that binds to the target protein and another that recruits an E3 ubiquitin ligase.[3][6]

-

Surface Modification: The carboxylic acid can be used to attach peptides to functionalized surfaces, while the Boc-protected amine allows for further peptide synthesis.

Experimental Protocols

The following protocols outline the general procedures for using this compound in Boc-based SPPS.

Protocol 1: Attachment of this compound to an Amino-Functionalized Resin

This protocol describes the coupling of the carboxylic acid group of this compound to a resin bearing a free amino group, such as Rink Amide or MBHA resin.

Materials:

-

Amino-functionalized resin (e.g., Rink Amide resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the amino-functionalized resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): If using an Fmoc-protected resin (like Rink Amide), treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Alternatively, use HATU (3 equivalents) and DIPEA (6 equivalents) for activation. Allow the mixture to pre-activate for 10-15 minutes.

-

Coupling: Add the activated linker solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: After the coupling reaction, wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).

-

Drying: Dry the resin under vacuum.

-

Capping (Optional): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Figure 1. Workflow for attaching this compound to an amino-functionalized resin.

Protocol 2: Peptide Chain Elongation

This protocol describes the stepwise addition of Boc-protected amino acids to the resin-bound this compound.

Materials:

-

Resin with attached this compound

-

Boc-protected amino acids

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., DIC/HOBt or HATU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Boc Deprotection:

-

Swell the resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the linker, exposing the terminal amine.

-

Wash the resin with DCM (3 times).

-

-

Neutralization:

-

Neutralize the resin with a solution of 10% DIPEA in DCM (3 times).

-

Wash the resin with DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, activate the next Boc-protected amino acid (3 equivalents) using DIC/HOBt or HATU/DIPEA in DMF.

-

Add the activated amino acid solution to the resin.

-